SBI-477
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Overview
Description
SBI-477 is a chemical probe that has garnered significant attention in scientific research due to its ability to stimulate insulin signaling by deactivating the transcription factor MondoA. This compound has shown promise in enhancing basal glucose uptake in human skeletal myocytes and inhibiting triacylglyceride synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBI-477 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve a high purity of ≥98% .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically supplied as a solid and stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
SBI-477 primarily undergoes reactions that involve deactivation of transcription factors. It does not typically participate in common organic reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions
The compound is often used in research settings with reagents that facilitate its solubility and stability. For instance, it is soluble in dimethyl sulfoxide (DMSO) at a concentration of 65 mg/mL .
Major Products Formed
The primary effect of this compound is the reduction in the expression of insulin pathway suppressors such as thioredoxin-interacting protein and arrestin domain-containing 4, leading to enhanced glucose uptake .
Scientific Research Applications
SBI-477 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the deactivation of transcription factors.
Biology: Investigates the role of MondoA in lipid homeostasis and insulin signaling.
Medicine: Potential therapeutic target for conditions like insulin resistance and type 2 diabetes.
Industry: Could be used in the development of new drugs targeting metabolic diseases
Mechanism of Action
SBI-477 exerts its effects by deactivating the transcription factor MondoA. This leads to a reduction in the expression of insulin pathway suppressors, thereby enhancing insulin signaling and glucose uptake. The molecular targets involved include thioredoxin-interacting protein and arrestin domain-containing 4 .
Comparison with Similar Compounds
Similar Compounds
SBI-993: Another small-molecule inhibitor that promotes glucose uptake and improves glucose tolerance in mice.
Azido-PEG5-succinimidyl carbonate: Used in similar research contexts but with different molecular targets.
Uniqueness
SBI-477 is unique in its specific deactivation of MondoA, which directly impacts insulin signaling pathways. This specificity makes it a valuable tool in studying metabolic diseases and developing potential therapeutic interventions .
Properties
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVXFZDWAIFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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